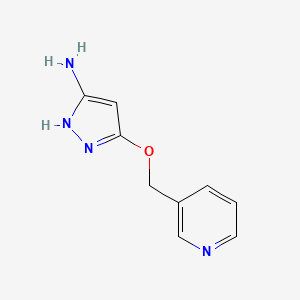

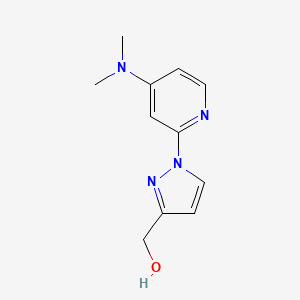

![molecular formula C9H6N6O B1405729 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1638612-65-3](/img/structure/B1405729.png)

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

2-(1H-Imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1638612-65-3 . It has a molecular weight of 214.19 . The InChI code for this compound is 1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H .

Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple and has proved to be remarkably versatile . It is isoelectronic with that of purines, making it a possible surrogate of the purine ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.19 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Application Summary : This compound is explored for its potential as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine, which are significant in the development of new medicinal compounds .

- Results : The compound’s derivatives have shown promise in preclinical studies, with some demonstrating antibacterial, antifungal, antiviral, and anticancer activities .

Agriculture

- Application Summary : In agriculture, the compound’s analogs are investigated for their herbicidal and antifungal properties .

- Results : Some derivatives have been found to inhibit the growth of harmful fungi and weeds, contributing to crop protection .

Biochemistry

- Application Summary : The compound serves as a scaffold for developing inhibitors that target enzymes or receptor sites in biochemical pathways .

- Results : Certain derivatives have shown inhibitory effects on enzymes, suggesting potential for therapeutic intervention in metabolic diseases .

Pharmacology

- Application Summary : It is used to create pharmacological agents with potential activities such as anticancer, antimicrobial, and anti-tubercular .

- Results : Some synthesized molecules exhibit high affinity and selectivity towards biological targets, indicating potential for drug development .

Biotechnology

- Application Summary : The compound’s framework is utilized in the design of small molecule modulators for biotechnological applications, including gene expression control .

- Results : Preliminary results show that these compounds can effectively modulate gene expression, which could be useful in gene therapy .

Bioinformatics

- Application Summary : This compound is used in computational studies to model interactions with biological macromolecules and predict biological activity .

- Results : The compound and its derivatives have been successfully used to predict binding affinities and biological activities, aiding in the drug discovery process .

Material Science

- Application Summary : Imidazole derivatives, including this compound, are used in the development of advanced materials, such as conductive polymers and organic semiconductors .

- Results : These materials have shown potential in creating more efficient electronic devices and solar cells .

Catalysis

- Application Summary : The compound’s framework is utilized to create catalysts for chemical reactions, improving efficiency and selectivity .

- Results : Enhanced reaction rates and yields have been reported, indicating the effectiveness of these catalysts .

Environmental Science

- Application Summary : Imidazole derivatives are explored for environmental applications, such as sensors for pollutant detection .

- Results : Some sensors have demonstrated high sensitivity and selectivity towards specific pollutants .

Optical Applications

- Application Summary : The compound is investigated for its use in dyes for solar cells and other optical applications .

- Results : Improved light absorption and conversion efficiency have been observed in some solar cell models .

Functional Materials

- Application Summary : This compound is a key component in the synthesis of functional materials with potential applications in various industries .

- Results : The development of materials with enhanced properties suitable for industrial applications .

Therapeutic Agents

- Application Summary : Imidazole-containing compounds, like the one , show a broad range of biological activities and are key in developing new therapeutic agents .

- Results : Various imidazole derivatives have been identified with antibacterial, antiviral, and anticancer properties .

Chemical Synthesis

- Application Summary : This compound is used in the synthesis of various chemical structures due to its versatility in forming bonds with other molecules .

- Results : The creation of a wide array of functional molecules used in pharmaceuticals, agrochemicals, and material science .

Drug Development

- Application Summary : Derivatives of this compound exhibit a range of biological activities, making them valuable in drug development for treating various diseases .

- Results : Activities such as antibacterial, antitumor, antidiabetic, and antiviral have been reported, leading to potential new treatments .

Molecular Biology

- Application Summary : The compound is used in molecular biology as a building block for creating molecules that interact with DNA or proteins .

- Results : Insights into the structure-function relationship of biomolecules, aiding in the understanding of biological processes .

Nanotechnology

- Application Summary : Imidazole derivatives are being explored for their use in creating nanomaterials due to their ability to form stable structures at the nanoscale .

- Results : Development of nanomaterials with potential applications in electronics and medicine .

Analytical Chemistry

- Application Summary : The compound is used in analytical chemistry as a reagent for detecting or quantifying other substances .

- Results : Enhanced detection capabilities for various analytes in complex mixtures .

Computational Chemistry

Zukünftige Richtungen

1,2,4-Triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the triazolo[1,5-a]pyrimidine ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . These findings suggest that 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine and related compounds may have potential for further exploration in drug design.

Eigenschaften

IUPAC Name |

imidazol-1-yl([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQVTJZNKZCADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301170069 | |

| Record name | Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

CAS RN |

1638612-65-3 | |

| Record name | Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)

![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)

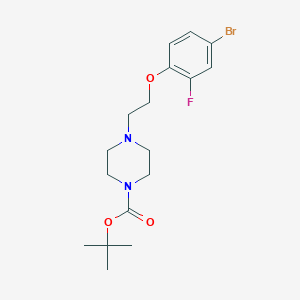

![tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405660.png)

![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)

![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)

![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)

![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)